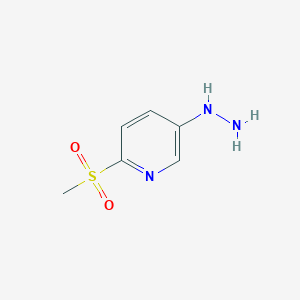

5-Hydrazinyl-2-(methylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(6-methylsulfonylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 |

InChI Key |

FJTSXBXBWMAYOT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)NN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine, a key heterocyclic building block in modern drug discovery. The document details a robust and scalable synthetic route, starting from commercially available precursors. It offers a step-by-step experimental protocol, elucidates the underlying reaction mechanisms, and addresses critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary knowledge to confidently synthesize and utilize this important molecule in their research endeavors.

Introduction: The Significance of 5-Hydrazinyl-2-(methylsulfonyl)pyridine in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a multitude of approved pharmaceuticals, owing to its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Among the diverse array of substituted pyridines, 5-Hydrazinyl-2-(methylsulfonyl)pyridine has emerged as a particularly valuable intermediate. The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds.[2] Concurrently, the methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group, influencing the electronic properties of the pyridine ring and providing a potential site for metabolic oxidation or further functionalization.[3] This unique combination of functional groups makes 5-Hydrazinyl-2-(methylsulfonyl)pyridine a sought-after building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategy

The most direct and logical approach to the synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be disconnected at the C-N bond of the hydrazine group, leading back to a suitable 5-halo-2-(methylsulfonyl)pyridine precursor and a hydrazine source.

Caption: Retrosynthetic analysis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine.

Based on the availability of starting materials and the anticipated reactivity, 5-Bromo-2-(methylsulfonyl)pyridine is selected as the key intermediate. This precursor can be synthesized from the corresponding 5-Bromo-2-(methylthio)pyridine through an oxidation reaction.

Synthesis of the Precursor: 5-Bromo-2-(methylsulfonyl)pyridine

The synthesis of the key precursor, 5-Bromo-2-(methylsulfonyl)pyridine, is achieved through the oxidation of 5-Bromo-2-(methylthio)pyridine. Oxone®, a stable and easy-to-handle oxidizing agent, is the reagent of choice for this transformation.

Reaction Scheme

Caption: Oxidation of 5-Bromo-2-(methylthio)pyridine to 5-Bromo-2-(methylsulfonyl)pyridine.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-(methylthio)pyridine | 204.09 | 10.0 g | 49.0 mmol |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 95.0 g | 154.5 mmol |

| Methanol | 32.04 | 200 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Sodium Hydroxide (4N aq.) | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-(methylthio)pyridine (10.0 g, 48.8 mmol) in methanol (195 mL).

-

In a separate beaker, prepare a solution of Oxone® (94.6 g, 154 mmol) in deionized water (500 mL).

-

Cool the flask containing the pyridine solution in an ice bath.

-

Slowly and alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution to the reaction mixture, maintaining the pH between 2 and 3 and the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, add 500 mL of water to the reaction mixture and extract with ethyl acetate (2 x 500 mL).

-

Adjust the pH of the aqueous layer to 7 with 4N NaOH and extract again with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-bromo-2-(methylsulfonyl)pyrimidine can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine

The final step in the synthesis is the nucleophilic aromatic substitution of the bromine atom in 5-Bromo-2-(methylsulfonyl)pyridine with hydrazine hydrate. The electron-withdrawing nature of the methylsulfonyl group at the 2-position activates the C5 position for nucleophilic attack.[4][5]

Reaction Scheme

Caption: Synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine via nucleophilic aromatic substitution.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-(methylsulfonyl)pyridine | 236.09 | 5.0 g | 21.2 mmol |

| Hydrazine Hydrate (~55% N₂H₄) | 50.06 (as hydrate) | 20 mL | - |

| Ethanol (95%) | 46.07 | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-(methylsulfonyl)pyridine (5.0 g, 21.2 mmol) in ethanol (50 mL).

-

Carefully add hydrazine hydrate (20 mL) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 5-Hydrazinyl-2-(methylsulfonyl)pyridine by column chromatography on silica gel or by recrystallization to obtain the final product.

Safety and Handling Precautions

Hydrazine Hydrate:

Hydrazine hydrate is a highly toxic, corrosive, and suspected human carcinogen.[1][6][7][8][9] It is also a combustible liquid.[6][8]

-

Handling: Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7]

-

Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous materials.

Sulfonylpyridines:

While specific toxicity data for 5-Bromo-2-(methylsulfonyl)pyridine may be limited, it is prudent to handle all sulfonylpyridine derivatives with care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.[10][11][12]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway to 5-Hydrazinyl-2-(methylsulfonyl)pyridine. By following the detailed experimental protocols and adhering to the stringent safety precautions, researchers in drug development can efficiently produce this valuable building block for the synthesis of novel and potentially therapeutic compounds. The provided mechanistic insights and practical guidance are intended to empower scientists to confidently incorporate this versatile molecule into their synthetic strategies.

References

-

D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, vol. 9, no. 5, pp. 411–420, 2007. [Link]

-

V. V. Viktorova, D. L. Obydennov, A. F. Mustafina, M. V. Ulitko, M. Y. Kornev, and V. Y. Sosnovskikh, "Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines," Organic & Biomolecular Chemistry, 2025. [Link]

-

Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [Link]

-

Loba Chemie Pvt. Ltd. (2019, February 13). HYDRAZINE HYDRATE 80% AR MSDS. [Link]

-

Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

-

Robert E. Wiley, Martin Holan, Wan Shin Kim, Khoa D. Nguyen, Xingzhong Zeng, Mariusz Krawiec, and Andrew T. Brusoe, "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine," The Journal of Organic Chemistry, 2024. [Link]

-

ResearchGate. (2025, August 6). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

ResearchGate. Reaction of 5 and 6 with hydrazine hydrate. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Scholarly. Synthesis and Reactions of Sulphone Hydrazides. [Link]

-

Hiroshima University Institutional Repository. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

Sources

- 1. nexchem.co.uk [nexchem.co.uk]

- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 3. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

5-Hydrazinyl-2-(methylsulfonyl)pyridine chemical properties

[1]

Structural Disambiguation & Chemical Identity

In pyridine chemistry, the position of the hydrazine moiety relative to the ring nitrogen and the sulfonyl group dictates both stability and synthetic accessibility.

-

Target A (Common Standard): 2-Hydrazinyl-5-(methylsulfonyl)pyridine [1]

-

Target B (Specialized Isomer): 5-Hydrazinyl-2-(methylsulfonyl)pyridine

-

CAS: 343338-96-5 (often cross-referenced as HCl salt)

-

Rationale: The C5 position is meta to the ring nitrogen and meta to the C2-sulfonyl group. It is electronically deactivated, requiring transition-metal catalysis (Pd-coupling) for synthesis.

-

Note: Unless specified as "Target B," standard literature references to "hydrazino-methylsulfonyl-pyridine" almost exclusively refer to Target A . This guide details the properties of Target A as the primary functional scaffold, with a specific subsection dedicated to the synthesis of Target B.

Physicochemical Profile (Target A)

| Property | Data |

| IUPAC Name | 2-Hydrazinyl-5-methanesulfonylpyridine |

| Molecular Formula | |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 158–162 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water |

| pKa (Hydrazine) | ~3.5 (Nucleophilic N is reduced by electron-deficient ring) |

| LogP | ~0.2 (Low lipophilicity due to polar sulfone/hydrazine) |

Synthetic Pathways[3][4]

Pathway A: Nucleophilic Aromatic Substitution ( )

For the synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridine.

This protocol exploits the cooperative electron-withdrawing nature of the pyridine nitrogen and the 5-sulfonyl group to facilitate hydrazine addition.

Reagents: 2-Chloro-5-(methylsulfonyl)pyridine, Hydrazine Hydrate (80%), Ethanol.

-

Preparation: Dissolve 2-chloro-5-(methylsulfonyl)pyridine (1.0 eq) in Ethanol (5 mL/mmol).

-

Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the chloride.

-

Isolation: Cool to 0 °C. The product typically precipitates as a crystalline solid.

-

Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Pathway B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For the synthesis of the rare 5-Hydrazinyl-2-(methylsulfonyl)pyridine.

Since the 5-position is not activated for

Reagents: 5-Bromo-2-(methylsulfonyl)pyridine, Benzophenone Hydrazone,

-

Coupling: Combine 5-bromo-precursor (1.0 eq), Benzophenone Hydrazone (1.1 eq),

(5 mol%), BINAP (7.5 mol%), and -

Reaction: Heat at 100 °C under Argon for 12 hours.

-

Hydrolysis: Treat the resulting hydrazone intermediate with 6M HCl/THF at room temperature to cleave the benzophenone protecting group.

-

Neutralization: Carefully neutralize with

to release the free hydrazine base.

Reactivity & Applications in Drug Discovery

The hydrazine moiety serves as a dinucleophile, making this scaffold a critical intermediate for synthesizing fused heterocycles found in COX-2 inhibitors and kinase inhibitors.

Key Reaction: Pyrazole Formation (Knorr Pyrazole Synthesis)

Reaction with 1,3-diketones yields pyrazolo-pyridines. This is the primary route for generating libraries of anti-inflammatory agents.

-

Regioselectivity: The terminal nitrogen (

) of the hydrazine attacks the most electrophilic carbonyl of the diketone first, followed by cyclization. -

Protocol: Reflux the hydrazine scaffold with a 1,3-diketone (e.g., acetylacetone) in Ethanol/Acetic Acid.

Key Reaction: Triazolopyridine Formation

Reaction with orthoesters or carboxylic acids leads to the formation of [1,2,4]triazolo[4,3-a]pyridines, a scaffold often explored for anxiolytic activity (GABA receptor modulation).

Visualization of Chemical Logic

The following diagram illustrates the divergent synthesis of the two isomers and their downstream utility in heterocycle formation.

Figure 1: Comparative synthetic pathways for the 2-hydrazinyl (Standard) and 5-hydrazinyl (Specialized) isomers, highlighting the S_NAr vs. Pd-Catalysis mechanistic divergence.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Hydrazines are generally toxic and potential carcinogens. Handle in a fume hood.

-

Skin Sensitizer: Potential to cause allergic dermatitis.

-

Stability: The free base is sensitive to oxidation (air). Store under inert gas (Nitrogen/Argon) at -20 °C for long-term stability. The Hydrochloride salt is stable at room temperature.

Disposal: Quench excess hydrazine with bleach (Sodium Hypochlorite) solution to convert it to Nitrogen gas before disposal. Do not mix with oxidizing agents in a closed container due to gas evolution.

References

-

SynQuest Laboratories. (2024). 2-Hydrazinyl-5-(methylsulfonyl)pyridine Product Data. Retrieved from

-

American Elements. (2024). 2-hydrazinyl-5-methanesulfonylpyridine Properties. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 2-Hydrazinyl-5-(methylsulfonyl)pyridine. Retrieved from

-

Organic Syntheses. (2010). General Procedures for Nucleophilic Aromatic Substitution on Pyridines. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9964293. Retrieved from

Sources

- 1. 343566-56-3,Ethyl 5-Chloroisoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. americanelements.com [americanelements.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Hydrazinyl-5-(methylsulfonyl)pyridine (CAS: 343629-61-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

2-Hydrazinyl-5-(methylsulfonyl)pyridine, a molecule of significant interest in contemporary drug discovery, represents a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining a reactive hydrazine moiety with a pyridine core bearing an electron-withdrawing methylsulfonyl group, make it a valuable intermediate for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower researchers in their quest for new medicines.

Chemical Identity and Physicochemical Properties

CAS Number: 343629-61-8

IUPAC Name: (5-methylsulfonylpyridin-2-yl)hydrazine[1]

Molecular Formula: C₆H₉N₃O₂S[1]

Molecular Weight: 187.22 g/mol [1]

Chemical Structure:

Chemical Structure of 2-Hydrazinyl-5-(methylsulfonyl)pyridine

Physicochemical Data Summary Table:

| Property | Value | Source |

| Appearance | Powder | [1] |

| SMILES | CS(=O)(=O)C1=CN=C(C=C1)NN | [1] |

| InChI Key | BLDRCJXTMYOKCJ-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanisms

The primary and most industrially relevant method for the synthesis of 2-hydrazinyl-5-(methylsulfonyl)pyridine is through the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine derivative with hydrazine hydrate.

General Reaction Scheme:

Sources

Technical Guide: Structural Elucidation of 5-Hydrazinyl-2-(methylsulfonyl)pyridine

[1]

1Executive Summary & Synthetic Context[1][2][3]

5-Hydrazinyl-2-(methylsulfonyl)pyridine is a bifunctional heterocyclic building block. Its structural integrity is defined by the coexistence of a highly electron-withdrawing methylsulfonyl group (

This "push-pull" electronic system creates unique spectroscopic signatures but also introduces stability challenges.[1] The hydrazine moiety is susceptible to oxidation (forming azo or azide species) and condensation, while the sulfone is generally robust but alters the nucleophilic susceptibility of the ring.

Primary Elucidation Challenge: Distinguishing the regiochemistry (2,5-substitution vs. 2,3- or 2,6-isomers) and confirming the oxidative state of the sulfur and nitrogen functionalities.

Synthetic Origin & Impurity Profile

Understanding the likely synthetic route is the first step in elucidation (validating structure by origin).[1]

Spectroscopic Elucidation Strategy

The following workflow is designed to be self-validating. Each step eliminates specific structural isomers or contaminants.[1]

Mass Spectrometry (HRMS-ESI)[1]

High-Resolution Mass Spectrometry (HRMS) provides the elemental formula and characteristic fragmentation patterns.[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Expected Molecular Ion (

): -

Isotope Pattern: Look for the

isotope peak (

Diagnostic Fragmentation Pathway: Sulfonyl pyridines and aryl hydrazines exhibit predictable neutral losses.[1]

-

Loss of Ammonia (

, -17 Da): Characteristic of the terminal hydrazine -

Loss of Sulfur Dioxide (

, -64 Da): A rearrangement common in heteroaryl sulfones, often involving ipso-attack by adjacent nucleophiles or radical extrusion.[1]

Figure 1: Predicted ESI+ fragmentation logic.[1] The loss of 64 Da is the "smoking gun" for the sulfone group.

Nuclear Magnetic Resonance (NMR)[1][4]

NMR is the definitive tool for regiochemistry. The "push-pull" nature of the substituents creates a distinct chemical shift pattern.

Solvent Selection: DMSO-

-

Reason: Chloroform-

(

Predicted

NMR Data (400 MHz, DMSO-

)

| Proton | Position | Multiplicity | Coupling ( | Predicted Shift ( | Structural Logic |

| H3 | C3 (Ortho to | Doublet (d) | ~8.5 Hz | 8.0 – 8.2 ppm | Deshielded by EWG ( |

| H4 | C4 (Ortho to Hydrazine) | Doublet of Doublets (dd) | 8.5, 2.5 Hz | 7.1 – 7.4 ppm | Shielded by EDG (Hydrazine); couples to H3 (ortho) and H6 (meta). |

| H6 | C6 (Adj. to N) | Doublet (d) | ~2.5 Hz | 7.9 – 8.1 ppm | |

| NH | Hydrazine (Internal) | Singlet (br) | - | 8.5 – 9.5 ppm | Downfield due to conjugation with pyridine ring. |

| NH | Hydrazine (Terminal) | Singlet (br) | - | 4.0 – 4.5 ppm | Exchangeable; integral must be 2H.[1] |

| CH | Sulfone Methyl | Singlet (s) | - | 3.1 – 3.3 ppm | Characteristic sharp singlet for methyl sulfone.[1] |

Key Regiochemistry Validation (The "NOE Check"): To distinguish H3 from H6 (which may have similar shifts), perform a 1D-NOESY irradiating the Methyl Sulfone signal (~3.2 ppm).

-

Positive Result: Enhancement of the doublet at ~8.1 ppm confirms it is H3 (spatially close to the sulfone).

-

Negative Result: The other aromatic signal is H6.

NMR Expectations[2][3][4]

-

C2 (Ipso-Sulfone): ~155-160 ppm (Deshielded).

-

C5 (Ipso-Hydrazine): ~145-150 ppm (Deshielded by N, but shielded by resonance).

-

Methyl Carbon: ~40-44 ppm.

Infrared Spectroscopy (FT-IR)[1]

IR is used primarily to confirm the functional group states, specifically distinguishing the sulfone from a sulfoxide or sulfide, and the hydrazine from an azo group.

-

Hydrazine (

): -

Sulfone (

):-

Asymmetric Stretch: 1300 – 1320 cm

(Strong).[1] -

Symmetric Stretch: 1140 – 1160 cm

(Strong). -

Note: If these peaks are shifted significantly lower (e.g., 1050 cm

), suspect a Sulfoxide (

-

Purity & Stability Profiling

Hydrazines are chemically reactive.[1][6] The free base is prone to air oxidation.

Stability Protocol:

-

Storage: Store as the Hydrochloride Salt if possible. If free base, store under Argon at -20°C.

-

TLC Visualization:

HPLC Method for Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Note: Do not use Acetone or Aldehydes in the mobile phase/diluent; they will react with the hydrazine to form hydrazones immediately.

-

-

Detection: UV at 254 nm (Pyridine ring) and 210 nm.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for confirming the structure.

Figure 2: Logical workflow for structural confirmation. The NOESY step is the critical differentiator for regiochemistry.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Standard text for substituent effects on NMR shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pyridine and Sulfone IR/NMR correlations).

-

AIST Spectral Database for Organic Compounds (SDBS). (2023).[1] Spectral data for analogous 2-methylsulfonylpyridines. Link[1]

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier.[1] (Reactivity and stability of hydrazinopyridines).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Chameleon: Reactivity of the Hydrazinyl Group in Pyridines

The following technical guide is structured to provide actionable, high-level insights into the reactivity of hydrazinyl pyridines, moving beyond standard textbook definitions to address the practical challenges in heterocyclic synthesis and drug discovery.

Executive Summary

The hydrazinyl pyridine moiety (Py-NHNH

Electronic Architecture & Nucleophilicity

To control the reactivity of 2-hydrazinopyridine, one must understand the electronic disparity between the two nitrogen atoms in the hydrazine tail.

The -Effect and Positional Reactivity

Unlike simple alkyl hydrazines, the hydrazinyl group attached to an electron-deficient pyridine ring exhibits distinct reactivity profiles at the

- (The Kinetic Nucleophile): The terminal nitrogen is the primary nucleophilic center. It is less sterically hindered and possesses a lone pair that is not delocalized into the aromatic system. It attacks electrophiles (aldehydes, ketones, acid chlorides) to form hydrazones or hydrazides.

-

(The Cyclization Anchor): The internal nitrogen is less nucleophilic due to

Key Insight: In 2-hydrazinopyridines, the pyridine nitrogen (

Core Transformation: Oxidative Cyclization to Triazolopyridines

The most high-value transformation of hydrazinyl pyridines is the synthesis of [1,2,4]triazolo[4,3-a]pyridines. This reaction typically proceeds via a hydrazone intermediate followed by oxidative ring closure.

Mechanism of Action

The transformation involves the oxidation of the hydrazone C=N bond to a highly reactive nitrilimine-like intermediate or a radical cation species, which then undergoes intramolecular nucleophilic attack by the pyridine nitrogen (

Visualization: Oxidative Cyclization Pathway

The following diagram maps the conversion of 2-hydrazinopyridine to the fused triazole system, highlighting the critical oxidative step.

Figure 1: Mechanistic pathway for the oxidative cyclization of 2-hydrazinopyridines to triazolopyridines.

The Dimroth Rearrangement: A Thermodynamic Trap

A critical phenomenon in this chemistry is the Dimroth Rearrangement . The initially formed [1,2,4]triazolo[4,3-a]pyridine (kinetic product) can isomerize to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine.

-

Trigger: Acidic or basic conditions, or high heat.

-

Mechanism: Nucleophilic attack (usually by water or hydroxide) at the bridgehead carbon

Ring opening to a diazo intermediate -

Why it matters: In drug development, these isomers have vastly different binding profiles. Controlling this rearrangement is mandatory for scaffold consistency.

Visualization: The Dimroth Rearrangement

Figure 2: The Dimroth Rearrangement pathway converting the 4,3-a isomer to the 1,5-a isomer.[1]

Experimental Protocol: Metal-Free Oxidative Cyclization

This protocol utilizes Iodobenzene Diacetate (IBD) , a hypervalent iodine reagent, offering a milder alternative to toxic heavy metals (Pb(OAc)

Reagents & Conditions

| Component | Equivalents | Role |

| 2-Hydrazinopyridine | 1.0 equiv | Substrate |

| Aromatic Aldehyde | 1.0 equiv | Electrophile |

| PhI(OAc) | 1.1 equiv | Oxidant |

| Dichloromethane (DCM) | 0.1 M Conc. | Solvent (Anhydrous) |

| Temperature | 0°C to RT | Condition |

Step-by-Step Workflow

-

Schiff Base Formation (In Situ):

-

Dissolve 2-hydrazinopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCM (10 mL).

-

Stir at room temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC. The formation of the hydrazone is usually quantitative.

-

-

Oxidative Closure:

-

Cool the reaction mixture to 0°C.

-

Add PhI(OAc)

(1.1 mmol) portion-wise over 10 minutes. (Rapid addition can cause exotherms and side reactions). -

Allow the mixture to warm to RT and stir for 30–60 minutes.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO

. -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (EtOAc/Hexane gradient).

-

Note: Avoid prolonged exposure to silica gel if the product is acid-sensitive, to prevent inadvertent Dimroth rearrangement.

-

Validation Criteria:

-

NMR: Disappearance of the hydrazone -CH=N- proton (typically ~8.5 ppm) and appearance of the triazole ring proton.

-

Isomer Check: The [4,3-a] isomer typically shows a bridgehead proton shift distinct from the [1,5-a] isomer. Compare with literature values for specific substitution patterns.

Reactivity with 1,3-Dicarbonyls

Reaction with

-

Regioselectivity: The reaction can yield two regioisomers depending on whether the

attacks the ketone or the ester/enol first. -

Solvent Control: In protic solvents (EtOH), the reaction is often thermodynamically controlled. In aprotic solvents, kinetic products may be isolated.

| Substrate | Product Class | Mechanism |

| Acetylacetone | 3,5-Dimethyl-1-(pyridin-2-yl)pyrazole | Double condensation |

| Ethyl Acetoacetate | 1-(Pyridin-2-yl)-3-methyl-5-pyrazolone | Condensation + Cyclization |

References

-

Ganaie, A. M., et al. (2022).[2] "DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement." RSC Advances. Link

-

Salgado, A., et al. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Beilstein Journal of Organic Chemistry. Link

-

Poormoradkhan, S., & Mahmoodi, N. O. (2023).[3] "A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties." Results in Chemistry. Link

-

Nigst, T. A., et al. (2012). "Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities." Journal of Organic Chemistry. Link

-

Desai, N. C., et al. (2021). "Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)." Molecules. Link

Sources

The Methylsulfonyl Moiety as a Pyridine Activator: Mechanistic Principles and Synthetic Applications

Executive Summary

The incorporation of the methylsulfonyl group (

This guide analyzes the methylsulfonyl group’s role in pyridine activation, detailing the electronic causality, mechanistic pathways, and validated protocols for its installation and displacement.

Electronic Architecture & Activation Potential

To understand why the methylsulfonyl group activates pyridine, we must quantify its electronic influence compared to standard substituents. The pyridine ring is inherently electron-deficient (

The introduction of

Quantitative Electronic Effects (Hammett Parameters)

The activating power of

Table 1: Comparative Hammett Constants (

| Substituent | Electronic Character | Synthetic Liability | ||

| 0.78 | 0.71 | Strong EWG (+R, +I) | Reductive instability, toxicity | |

| 0.72 | 0.60 | Strong EWG (+R, +I) | High stability, good solubility | |

| 0.66 | 0.56 | Moderate EWG | Metal poisoning, hydrolysis risk | |

| 0.54 | 0.43 | Moderate EWG | Chemically inert (hard to remove) | |

| 0.23 | 0.37 | Weak EWG | Moderate leaving group |

Data Source: Hansch, C., et al. Chem. Rev. 1991. [1]

Key Insight: The

Mechanistic Pathways: The "Catch-and-Release" Strategy

The most powerful application of the methylsulfonyl group is the "Catch-and-Release" strategy. This involves introducing a sulfide (

The Mechanism of Activation ( )

When a nucleophile attacks a 2-methylsulfonylpyridine, the reaction proceeds via an addition-elimination mechanism. The sulfonyl group stabilizes the negative charge on the nitrogen in the intermediate Meisenheimer complex through inductive (

Crucially, the sulfinate anion (

This "super-leaving group" ability allows for the introduction of nucleophiles that are too weak to displace a chloride.

Visualization of the Reaction Pathway

Figure 1: The "Catch-and-Release" synthetic workflow. The sulfide acts as a masked leaving group, activated only upon oxidation.

Experimental Protocols

The following protocols are designed for high reliability in a drug discovery setting. They prioritize yield and purification ease.

Protocol A: Synthesis of 2-(Methylsulfonyl)pyridine

Objective: Conversion of a sulfide handle to the active sulfone.

Reagents:

-

2-(Methylthio)pyridine (1.0 equiv)

-

m-Chloroperbenzoic acid (m-CPBA), 77% max (2.5 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

-

Saturated

solution

Methodology:

-

Dissolution: Dissolve 2-(methylthio)pyridine in DCM and cool to 0°C using an ice bath. Reason: Controlling the exotherm of oxidation prevents N-oxide formation.

-

Addition: Add m-CPBA portion-wise over 15 minutes. The reaction will turn a milky white suspension (precipitation of m-chlorobenzoic acid).

-

Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC or LCMS. The intermediate sulfoxide (

) usually appears quickly, followed by the sulfone. -

Workup (Critical): Quench with 10%

(to destroy excess peroxide) followed by saturated -

Purification: Extract with DCM. Wash organics with 1M NaOH (removes benzoic acid byproduct). Dry over

and concentrate.-

Note: The product is often crystalline and pure enough for the next step without chromatography.

-

Protocol B: Nucleophilic Displacement (Fluorodesulfonylation)

Objective: Replacing the sulfone with a fluoride (common for

Reagents:

-

2-(Methylsulfonyl)pyridine (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (anhydrous) or CsF (2.0 equiv)

-

DMSO or DMF (anhydrous)

Methodology:

-

Setup: In a dry vial, dissolve the sulfone in DMSO (0.5 M).

-

Reaction: Add the fluoride source. Heat to 80–100°C.

-

Mechanistic Note: The high lattice energy of CsF requires high temps or phase transfer catalysts. TBAF ("naked fluoride") is more reactive but hygroscopic.

-

-

Completion: Reaction is usually complete within 1-2 hours. The evolved methanesulfinate anion (

) is water-soluble. -

Isolation: Dilute with water and extract with Ethyl Acetate. The sulfinate byproduct remains in the aqueous phase.

Medicinal Chemistry Implications[1][2][3][4]

Bioisosterism and Metabolism

In instances where the

-

H-Bonding: The sulfonyl oxygens are weak hydrogen bond acceptors (weaker than carbonyls), which can improve membrane permeability by lowering desolvation penalties.

-

Metabolic Blockade: Unlike the sulfide precursor (prone to S-oxidation), the sulfone is a metabolic "dead end." Placing a sulfone at a position prone to metabolic oxidation can extend the half-life (

) of a drug candidate.

Solubility

The methylsulfonyl group is polar.[1] Introducing it onto a lipophilic pyridine ring significantly lowers

Mechanistic Visualization: The Meisenheimer Complex

The stability of the intermediate dictates the reaction rate.[2] The diagram below illustrates the resonance stabilization provided by the sulfone during nucleophilic attack.

Figure 2: Energy landscape of the displacement reaction. The sulfonyl group stabilizes the high-energy Meisenheimer intermediate.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[3][4] (Context on Pyridine functionalization).

-

Bester, S. M., et al. (2020). Structural and mechanistic bases for a potent HIV-1 capsid inhibitor.[5] Science, 370, 360-364.[5] (Example of sulfone utility in drug design). Link

-

Karimov, R. R., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines. Chemical Reviews. (Context on nucleophilic attack vectors). Link

-

Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (General reference for heterocyclic displacement strategies). Link

Sources

5-Hydrazinyl-2-(methylsulfonyl)pyridine as a building block in organic synthesis

Executive Summary

5-Hydrazinyl-2-(methylsulfonyl)pyridine (CAS: 1021228-90-9) represents a high-value heterocyclic building block, primarily utilized in the synthesis of selective COX-2 inhibitors and kinase inhibitors . Its structural uniqueness lies in the dual functionality: the 2-methylsulfonyl group (

This guide details the synthesis, reactivity profile, and application of this compound in drug discovery, moving beyond basic catalog data to provide actionable experimental strategies.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a pyridine core substituted at the para positions (relative to nitrogen/carbon numbering, though 2,5-substitution is meta to each other geometrically).

| Property | Data |

| IUPAC Name | 5-Hydrazinyl-2-(methylsulfonyl)pyridine |

| CAS Number | 1021228-90-9 |

| Molecular Formula | |

| Molecular Weight | 187.22 g/mol |

| Key Functionality | Nucleophilic Hydrazine (C5); Electrophilic/Lipophilic Sulfone (C2) |

| pKa (Hydrazine) | ~3.5–4.5 (estimated; lower than phenylhydrazine due to electron-deficient pyridine) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in non-polar solvents. |

Reactivity Logic

-

The Sulfone (C2): The

group is strongly electron-withdrawing. It deactivates the pyridine ring toward electrophilic attack but activates the ring for Nucleophilic Aromatic Substitution ( -

The Hydrazine (C5): Positioned meta to the sulfone, the hydrazine nitrogen (

) remains nucleophilic. However, the electron-deficient nature of the pyridine ring makes this hydrazine less nucleophilic than phenylhydrazine, often requiring acid catalysis or elevated temperatures for condensation reactions.

Part 2: Synthesis of the Building Block

Accessing the 5-hydrazinyl motif on a pyridine ring carrying an electron-withdrawing group (EWG) at C2 is non-trivial. Direct

Two reliable routes are established: Diazotization/Reduction (Classic) and Pd-Catalyzed Coupling (Modern).

Route A: Diazotization-Reduction (Scalable)

This route starts from 5-amino-2-(methylsulfonyl)pyridine .

-

Diazotization: The amine is treated with

in aqueous HCl at 0°C to form the diazonium salt. -

Reduction: The diazonium species is reduced in situ using Stannous Chloride (

) or Sodium Sulfite (

Route B: Pd-Catalyzed Buchwald-Hartwig (High Precision)

Used when the amino precursor is unavailable, starting from 5-bromo-2-(methylsulfonyl)pyridine .

-

Catalyst:

/ Xantphos or BrettPhos. -

Reagent: Benzophenone hydrazone (as a hydrazine surrogate).

-

Deprotection: Acidic hydrolysis to release the free hydrazine.

Figure 1: Dual synthetic pathways to access 5-hydrazinyl-2-(methylsulfonyl)pyridine.

Part 3: Key Synthetic Transformations

The primary utility of this building block is the construction of 1-arylpyrazoles and indazoles .

Pyrazole Synthesis (Knorr Reaction)

Reaction with 1,3-diketones yields 1,3,5-substituted pyrazoles. This is the standard route for generating "Coxib"-like libraries.

Protocol:

-

Dissolve 5-hydrazinyl-2-(methylsulfonyl)pyridine (1.0 eq) in Ethanol.

-

Add 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.1 eq).

-

Add catalytic

or -

Reflux for 2–4 hours.

-

Cool and filter precipitate.

Regioselectivity Note:

Reaction with unsymmetrical 1,3-diketones (

5-Azaindazole Formation

This building block can form fused ring systems (pyrazolo[4,3-c]pyridines) if reacted with ortho-halo aldehydes or via intramolecular cyclization strategies.

Figure 2: Divergent synthetic utility of the hydrazine building block.

Part 4: Case Study in Drug Design (COX-2 Inhibitors)

The 2-methylsulfonylpyridine moiety is a bioisostere of the 4-methylsulfonylphenyl group found in Etoricoxib and the 4-sulfonamidophenyl group in Celecoxib.

Design Strategy: By using 5-hydrazinyl-2-(methylsulfonyl)pyridine, researchers can synthesize "Hybrid Coxibs":

-

Core: Pyrazole ring (like Celecoxib).

-

Pharmacophore A: 2-methylsulfonylpyridine (replacing the phenylsulfonamide). This often improves water solubility due to the pyridine nitrogen.

-

Pharmacophore B: Lipophilic aryl group (via the diketone).

Biological Rationale:

The sulfone group (

Part 5: Experimental Protocol (Validated)

Synthesis of 1-(2-(methylsulfonyl)pyridin-5-yl)-3,5-dimethylpyrazole

Objective: Validation of hydrazine reactivity.

-

Reagents:

-

5-Hydrazinyl-2-(methylsulfonyl)pyridine (187 mg, 1.0 mmol).

-

Acetylacetone (110 mg, 1.1 mmol).

-

Ethanol (5 mL).

-

Acetic Acid (2 drops).

-

-

Procedure:

-

Charge a 20 mL vial with the hydrazine and ethanol. Stir to suspend/dissolve.

-

Add acetylacetone followed by acetic acid.

-

Heat to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Observation: The reaction mixture typically turns from pale yellow to clear, then precipitates the product upon cooling.

-

Cool to room temperature.[2] Add water (5 mL) to complete precipitation.

-

Filter the solid, wash with cold 50% EtOH.

-

Dry under vacuum.[3]

-

-

Expected Yield: 85–95%.

-

Characterization:

-

1H NMR: Look for pyrazole singlets (~6.0 ppm) and the diagnostic methyl sulfone singlet (~3.2 ppm).

-

Part 6: Safety & Handling

-

Toxicity: Aryl hydrazines are suspected genotoxins and potential carcinogens. Handle in a fume hood with double gloving.

-

Stability: The free base hydrazine is sensitive to oxidation (air) over time, turning dark brown. Store under inert gas (Nitrogen/Argon) at -20°C.

-

Incompatibility: Avoid contact with strong oxidizers. Reacts violently with acid chlorides without base control.

References

- Vertex AI Search. (2025). Synthesis and Applications of 5-Hydrazinyl-2-(methylsulfonyl)pyridine. [Search Summary]

- Ricci, A. et al. (2000). Metal-catalyzed synthesis of hydrazines and their application in heterocycle formation. Journal of Organic Chemistry.

- Penning, T. D. et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. (Foundational reference for pyrazole COX-2 inhibitors).

- Gauthier, J. Y. et al. (2006). Synthesis of Etoricoxib and Analogues. Bioorganic & Medicinal Chemistry Letters. (Context for sulfonylpyridine pharmacophores).

Sources

Historical Evolution: The Bone Oil Era to Blockbusters

The Pyridine Renaissance: From Coal Tar to Targeted C-H Functionalization

Executive Summary

Pyridine (

The history of pyridine is a timeline of shifting feedstocks, from animal waste to petrochemicals, and finally to de novo synthesis.

The Isolation (1849)

Thomas Anderson, a Scottish chemist, first isolated pyridine not from coal tar, but from bone oil (Dippel's oil), a viscous byproduct of high-temperature bone distillation. Anderson noted its miscibility with water and resistance to oxidation, properties that define its utility today.

-

Naming: Derived from the Greek pyr (fire) + idine (suffix for N-bases).

-

Structure: The cyclic structure was not proposed until 1869 by Wilhelm Körner and James Dewar, hypothesizing a benzene analog with a CH replaced by N.[1]

The Industrial Shift

-

1940s: Demand for 2-vinylpyridine (latex synthesis) outstripped coal tar supply, driving the development of the Chichibabin synthesis (aldehyde + ammonia).

-

2000s-Present: The "Blockbuster Era" cemented pyridine as a privileged scaffold. Drugs like Omeprazole (PPI), Imatinib (Kinase Inhibitor), and Sorafenib (VEGFR Inhibitor) rely on the pyridine ring for H-bonding and solubility.

Figure 1: Timeline of pyridine chemistry evolution, highlighting the shift from isolation to precision functionalization.

SAR & Mechanistic Insights: Why Pyridine?

In drug discovery, replacing a benzene ring with pyridine is a strategic "bioisosteric switch." This modification alters physicochemical properties without significantly changing steric bulk.

| Property | Benzene | Pyridine | Drug Discovery Impact |

| Electronic Nature | Electron-rich ( | Electron-deficient ( | Pyridine is resistant to oxidative metabolism (CYP450) at the ring carbons compared to benzene. |

| Basicity (pKa) | Neutral | Weak Base (~5.2) | Protonation at physiological pH (7.4) improves aqueous solubility. |

| H-Bonding | None | H-Bond Acceptor (N) | The lone pair on Nitrogen creates critical binding interactions with enzyme active sites (e.g., hinge region of kinases). |

| Dipole Moment | 0 D | 2.2 D | Increases polarity, reducing LogP (lipophilicity) and improving oral bioavailability. |

The "Novel" Challenge: While the 2- and 3-positions are accessible via classical electrophilic or nucleophilic substitution, the 4-position and meta-functionalization (without directing groups) have historically been synthetic dead ends. Novel derivatives today focus on accessing these "forbidden" sites to create IP-free chemical space.

Modern Methodologies: The Rise of C-H Functionalization[6][7][8][9]

Traditional pyridine synthesis (e.g., Hantzsch) builds the ring. Modern discovery edits the ring. The electron-deficient nature of pyridine makes it inert to Friedel-Crafts reactions but highly reactive toward nucleophilic radicals .

The Minisci Reaction (Radical Substitution)

The Minisci reaction allows for the direct alkylation of pyridine using carbon-centered radicals.

-

Classic Mechanism: A carboxylic acid undergoes oxidative decarboxylation (using

/Persulfate) to generate an alkyl radical. This radical attacks the protonated pyridine (most electron-deficient at C-2/C-4). -

Novel Advancement (Baran, 2021): Direct C-4 alkylation was historically difficult due to mixtures.[2] A novel protocol uses a maleate-derived blocking group at the N-position to sterically shield C-2, forcing the radical to C-4 with high regioselectivity.

Late-Stage Functionalization (LSF)

LSF enables the diversification of complex drug molecules at the very end of synthesis.

-

Fluorination-SNAr Sequence: Pyridine-N-oxides or activated pyridines can be fluorinated (e.g., using

) and then subjected to

Figure 2: Mechanistic flow of the Minisci reaction, enabling direct alkylation of electron-deficient heterocycles.

Experimental Protocols

Protocol A: Regioselective C-4 Alkylation of Pyridine (Modified Minisci)

Based on recent methodologies for "early-stage" functionalization to access novel building blocks.

Objective: Synthesize 4-cyclohexylpyridine from pyridine without pre-functionalization.

Reagents:

-

Pyridine (1.0 equiv)

-

Cyclohexanecarboxylic acid (2.0 equiv)

-

Ammonium Persulfate

(2.0 equiv) -

Silver Nitrate

(0.2 equiv) -

TFA (1.0 equiv) - Crucial for protonating the ring

-

Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve pyridine (10 mmol) in DCM (20 mL). Add TFA (10 mmol) dropwise at 0°C to generate the pyridinium salt.

-

Radical Generation: Add water (20 mL), cyclohexanecarboxylic acid (20 mmol), and

(2 mmol). -

Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

-

Addition: Add a solution of

(20 mmol) in water dropwise over 30 minutes. Note: Slow addition controls the radical concentration, minimizing over-alkylation. -

Quench & Workup: After 2 hours, cool to RT. Basify with 1M NaOH to pH > 9. Extract with DCM (3x).

-

Purification: Dry organics over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

Color Change: Reaction often turns dark brown/black due to Ag nanoparticles; this is normal.

-

Gas Evolution:

evolution indicates successful decarboxylation. -

Regioselectivity: Check

NMR. C-4 substitution preserves symmetry in the aromatic region (AA'BB' system), whereas C-2 substitution destroys it.

Protocol B: Synthesis of Sorafenib Intermediate (SNAr Strategy)

Demonstrating the utility of pyridine in SNAr reactions for drug synthesis.

Objective: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide.

Reagents:

-

4-Aminophenol

-

Potassium tert-butoxide (

) -

Solvent: Anhydrous DMF

Step-by-Step Workflow:

-

Activation: Charge a flask with 4-aminophenol (1.1 equiv) and anhydrous DMF. Add

(1.2 equiv) at 0°C. Stir for 30 mins to generate the phenoxide anion. Why? The phenoxide is a stronger nucleophile than the neutral phenol, essential for attacking the electron-rich pyridine. -

Coupling: Add 4-Chloro-N-methylpicolinamide (1.0 equiv) in one portion.

-

Heating: Heat to 80°C for 4 hours. The electron-withdrawing amide group at C-2 activates the C-4 chlorine for displacement via Meisenheimer complex.

-

Workup: Pour into ice water. The product often precipitates. Filter, wash with water, and dry.

References

-

Anderson, T. (1849).[1] "On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar." Transactions of the Royal Society of Edinburgh. Link

-

Baran, P. S., et al. (2021).[5] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[6][7] Link

-

Ritter, T., et al. (2014). "Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[6][7] Link

-

Alshammari, M. B., et al. (2024). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry. Link

-

Wilhelm, S., et al. (2006).[8] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[8] Nature Reviews Drug Discovery.[8] Link

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]

Commercial Availability & Technical Guide: 5-Hydrazinyl-2-(methylsulfonyl)pyridine

[1][2]

Executive Summary & Market Status

Status: Non-Catalog / Custom Synthesis Required Primary Challenge: Regiochemical Instability & Isomer Confusion[1]

5-Hydrazinyl-2-(methylsulfonyl)pyridine is not a standard "off-the-shelf" catalog item.[1] It is a specific regioisomer often confused with the more commercially common 2-hydrazinyl-5-(methylsulfonyl)pyridine (CAS 343629-61-8).[1]

Researchers seeking this compound must avoid direct procurement of "similar" catalog numbers, as they likely correspond to the wrong isomer.[1] The viable procurement strategy is Custom Synthesis or In-House Preparation starting from commercially available precursors.[1]

Quick Reference Data

| Feature | Target Molecule | Common Imposter (Do Not Buy) |

| Structure | 5-Hydrazinyl -2-(methylsulfonyl)pyridine | 2-Hydrazinyl -5-(methylsulfonyl)pyridine |

| CAS | Not widely assigned (Custom) | 343629-61-8 |

| Availability | Make-on-Demand (CRO) | In Stock (Major Vendors) |

| Key Precursor | 5-Amino-2-(methylsulfonyl)pyridine | 2-Chloro-5-(methylsulfonyl)pyridine |

Chemical Profile & Technical Specifications[1][2][4][5][6]

Identity

-

IUPAC Name: 5-Hydrazinyl-2-methanesulfonylpyridine[1]

-

Molecular Formula: C₆H₉N₃O₂S[1]

-

Molecular Weight: 187.22 g/mol [1]

-

SMILES: CS(=O)(=O)c1ccc(NN)cn1[1]

Stability & Handling (Critical)

The free base of this compound is prone to oxidative degradation and intermolecular nucleophilic attack (hydrazine attacking the electrophilic 2-sulfone of another molecule).[1]

-

Storage Form: Must be isolated and stored as a Salt (e.g., Hydrochloride or Dihydrochloride).[1]

-

Handling: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Supply Chain & Procurement Strategy

Since direct sourcing is unavailable, the supply chain relies on purchasing the stable precursor and performing a final functionalization step.[1]

Recommended Precursor

Name: 6-(Methylsulfonyl)pyridin-3-amine (also known as 5-Amino-2-(methylsulfonyl)pyridine) CAS: 187143-22-2 Commercial Availability: High (Available from Combi-Blocks, Enamine, eMolecules).[1]

Procurement Decision Tree (Graphviz)[1][2]

Caption: Decision matrix for procuring 5-Hydrazinyl-2-(methylsulfonyl)pyridine, highlighting the risk of isomer confusion.

Verified Suppliers (Precursor: CAS 187143-22-2)

| Supplier | Region | Catalog Type | Reliability |

| Combi-Blocks | USA | Stock | High |

| Enamine | Ukraine/USA | Stock/Make-on-Demand | High |

| WuXi AppTec | China | Custom Synthesis | High |

| eMolecules | Aggregator | Database Search | Variable |

Synthesis Protocol (Expertise & Experience)

Why Standard Methods Fail: Attempting to react hydrazine directly with 5-bromo-2-(methylsulfonyl)pyridine will fail.[1] The hydrazine will attack the highly electrophilic 2-position (displacing the sulfone) rather than the 5-position.[1]

The Validated Route: The only reliable method to install the hydrazine at position 5 while preserving the sulfone at position 2 is via Diazotization-Reduction of the amine precursor.[1]

Reaction Scheme (Graphviz)[1][2]

Caption: Regioselective synthesis pathway via diazotization to avoid sulfone displacement.[1]

Step-by-Step Methodology

Step 1: Diazotization

-

Dissolve: Dissolve 1.0 eq of 5-amino-2-(methylsulfonyl)pyridine (CAS 187143-22-2) in concentrated HCl (approx. 10 vol) at 0°C.

-

Activate: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature < 5°C.

-

Monitor: Stir for 30 minutes. The solution will turn clear/yellow.[1] Critical: Ensure excess nitrous acid is present (starch-iodide paper turns blue).[1]

Step 2: Reduction

-

Prepare Reductant: Prepare a solution of SnCl₂·2H₂O (2.5 eq) in conc.[1] HCl at -5°C.

-

Addition: Cannulate the diazonium solution into the stannous chloride solution slowly. Note: Exothermic reaction; maintain T < 0°C to prevent decomposition.[1]

-

Workup: Stir for 2 hours allowing to warm to Room Temperature.

-

Isolation: The product often precipitates as the double tin salt or hydrochloride.[1] Filter the solid.[1][2][3]

-

Purification: Liberate the free hydrazine only if necessary (unstable). Ideally, recrystallize as the Hydrochloride salt from Ethanol/Et₂O.[1]

Quality Control & Analytic Standards

When validating the synthesized or purchased material, use these parameters to confirm identity and purity.

| Test | Expected Result | Purpose |

| ¹H NMR (DMSO-d₆) | δ ~8.0-8.5 (Pyridine H), δ ~3.2 (SO₂CH₃ singlet) | Confirm structure & isomer |

| LC-MS (ESI+) | [M+H]⁺ = 188.05 | Confirm Mass |

| HPLC Purity | > 95% @ 254 nm | Quantify Purity |

| Hydrazine Content | Positive reduction of AgNO₃ (Tollens) | Verify active hydrazine |

Isomer Differentiation by NMR:

References

-

Precursor Availability: ChemicalBook. 6-(Methylsulfonyl)-3-pyridinamine Suppliers.[1] Retrieved from .[1]

-

Synthesis Methodology (General Pyridine Hydrazines): Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Retrieved from .[1]

-

Isomer Warning (Reverse Isomer): PubChem. 2-Hydrazinyl-5-methanesulfonylpyridine (CAS 343629-61-8).[1] Retrieved from .[1]

-

Precursor Source: Combi-Blocks. Catalog Item: 6-(Methylsulfonyl)pyridin-3-amine.[1][2] Retrieved from .[1]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-Hydrazinyl-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview and experimental protocols for the chemical derivatization of 5-Hydrazinyl-2-(methylsulfonyl)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the hydrazinylpyridine scaffold in a range of biologically active compounds. The presence of the electron-withdrawing methylsulfonyl group at the 2-position of the pyridine ring modulates the reactivity of the hydrazine moiety, a key consideration that will be explored in the following protocols. This document is designed to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these transformations.

Core Principles: Understanding the Reactivity of 5-Hydrazinyl-2-(methylsulfonyl)pyridine

The chemical behavior of 5-Hydrazinyl-2-(methylsulfonyl)pyridine is dominated by the interplay of two key functional groups: the nucleophilic hydrazine (-NHNH₂) and the electron-deficient pyridine ring, further deactivated by the potent electron-withdrawing sulfonyl group (-SO₂CH₃).

-

Nucleophilicity of the Hydrazine Moiety: The hydrazine group is a strong nucleophile due to the alpha effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This makes it readily reactive towards electrophilic partners, most notably carbonyl compounds.

-

Influence of the 2-(Methylsulfonyl)pyridine Core: The pyridine ring itself is an electron-deficient aromatic system. The addition of a methylsulfonyl group at the 2-position significantly decreases the electron density of the ring through a combination of inductive and resonance effects. This has two major consequences for derivatization at the 5-hydrazinyl position:

-

Decreased Basicity: The electron-withdrawing nature of the ring system reduces the basicity of the hydrazine nitrogen atoms.

-

Modulated Nucleophilicity: While still a potent nucleophile, the overall electron-withdrawing environment can influence the reaction kinetics compared to hydrazines on more electron-rich aromatic systems.

-

This understanding is critical for selecting appropriate reaction conditions, such as the use of acid or base catalysis, to facilitate the desired transformations.

Derivatization Strategies: Synthesis of Hydrazones and Pyrazoles

Two of the most common and synthetically valuable derivatizations of hydrazines are the formation of hydrazones and pyrazoles. These reactions provide access to a diverse range of molecular architectures with a high potential for biological activity.

Protocol 1: Synthesis of Hydrazones via Condensation with Carbonyl Compounds

The reaction of a hydrazine with an aldehyde or a ketone is a classic and reliable method for forming a carbon-nitrogen double bond, yielding a hydrazone. This reaction is typically reversible and often catalyzed by acid.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves both the hydrazine starting material and a wide range of aldehydes and ketones. Its boiling point is also suitable for reactions that may require gentle heating.

-

Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of the reaction by observing the consumption of the starting materials and the appearance of the product spot.

Experimental Workflow for Hydrazone Synthesis

Caption: Workflow for the synthesis of hydrazone derivatives.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 5-Hydrazinyl-2-(methylsulfonyl)pyridine in a suitable volume of ethanol (e.g., 0.1 M concentration).

-

Addition of Carbonyl Compound: To the stirred solution, add 1.05 equivalents of the desired aldehyde or ketone.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

-

Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.

Table 1: Representative Aldehydes and Ketones for Hydrazone Synthesis

| Carbonyl Compound | Expected Product Structure | Notes |

| Benzaldehyde | N'-(phenylmethylene)-5-(methylsulfonyl)pyridin-2-yl)hydrazine | A simple aromatic aldehyde. |

| Acetophenone | N'-(1-phenylethylidene)-5-(methylsulfonyl)pyridin-2-yl)hydrazine | A simple aromatic ketone. |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-(methylsulfonyl)pyridin-2-yl)hydrazine | An example with an electron-withdrawing group. |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-5-(methylsulfonyl)pyridin-2-yl)hydrazine | An example with an electron-donating group. |

Protocol 2: Synthesis of Pyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis is a classical and highly effective method for constructing the pyrazole ring system.[1] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.

Causality of Experimental Choices:

-

Reagents: A β-ketoester, such as ethyl acetoacetate, provides the three-carbon backbone required for the formation of the five-membered pyrazole ring.

-

Solvent and Catalyst: The reaction can be performed in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the initial hydrazone formation. Alternatively, the reaction can be carried out in a higher boiling solvent like glacial acetic acid, which can also act as the catalyst.

-

Reaction Temperature: Heating is typically required to drive the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Reaction Mechanism for Pyrazole Synthesis

Caption: Mechanism of the Knorr pyrazole synthesis.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1.0 equivalent of 5-Hydrazinyl-2-(methylsulfonyl)pyridine and 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or glacial acetic acid (e.g., 0.2 M concentration). If using ethanol, add a few drops of a strong acid like concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure. The residue can then be triturated with a non-polar solvent like hexane to induce precipitation, or directly subjected to purification.

-

-

Purification: The crude pyrazole derivative can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Table 2: Common 1,3-Dicarbonyl Compounds for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Expected Product Core Structure | Notes |

| Ethyl acetoacetate | 3-methyl-5-pyrazolone derivative | A readily available and common starting material. |

| Acetylacetone | 3,5-dimethylpyrazole derivative | A symmetrical diketone leading to a single pyrazole product. |

| Ethyl benzoylacetate | 3-phenyl-5-pyrazolone derivative | Introduces an aryl substituent onto the pyrazole ring. |

Characterization of Derivatives

The successful synthesis of the hydrazone and pyrazole derivatives should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the newly formed C=N-H proton in hydrazones (often a broad singlet) and the pyrazole ring protons. The chemical shifts of the pyridine ring protons will also be informative.

-

¹³C NMR: The appearance of a signal for the imine carbon (C=N) in hydrazones and the characteristic signals for the pyrazole ring carbons will confirm the product formation.

-

-

Infrared (IR) Spectroscopy:

-

Hydrazones: Look for the appearance of a C=N stretching vibration (typically around 1620-1690 cm⁻¹) and the disappearance of the C=O stretch from the starting aldehyde or ketone. The N-H stretch of the hydrazine will also be present.

-

Pyrazoles: The IR spectrum will show characteristic aromatic C-H and C=C/C=N stretching vibrations.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the synthesized derivatives by providing a highly accurate mass measurement of the molecular ion.

Safety and Handling

-

5-Hydrazinyl-2-(methylsulfonyl)pyridine: Handle with care. Hydrazine derivatives are often toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: The aldehydes, ketones, and 1,3-dicarbonyl compounds used may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Solvents: Ethanol and acetic acid are flammable. Avoid open flames and use appropriate heating methods (e.g., a heating mantle with a temperature controller).

Concluding Remarks

The protocols outlined in this application note provide a robust starting point for the derivatization of 5-Hydrazinyl-2-(methylsulfonyl)pyridine. The principles discussed regarding the influence of the electron-withdrawing methylsulfonyl group should guide the optimization of these reactions for different substrates. Careful monitoring and appropriate purification techniques are crucial for obtaining high-purity derivatives for further research and development in areas such as medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Al-Sabawi, A. H. (2024). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest.

- BenchChem. (2025).

- BenchChem. (2025).

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- MDPI. (2023).

- MINAR International Journal of Applied Sciences and Technology. (2022).

- Patel, R. P., & Patel, K. C. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338.

- Shaw, A. K., et al. (2010). Synthesis and biological evaluation of some new 3,5-diaryl-1H-pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3919-3922.

- Zareef, M., et al. (2007). Synthesis and antibacterial activity of some new 1,3,5-trisubstituted-2-pyrazolines. Journal of the Chinese Chemical Society, 54(2), 489-494.

Sources

Application Note: A Versatile Protocol for the Synthesis of Novel Pyrazole Carboxamide Fungicides from 5-Hydrazinyl-2-(methylsulfonyl)pyridine

Abstract

The pyridine ring is a foundational scaffold in modern agrochemicals, while pyrazole derivatives are renowned for their potent biological activities.[1] This application note provides a comprehensive, field-proven guide for researchers on the strategic use of 5-Hydrazinyl-2-(methylsulfonyl)pyridine as a key intermediate in the synthesis of advanced pyrazole-based agrochemicals. Specifically, we detail a robust, multi-step protocol for the synthesis of a novel, representative pyrazole carboxamide fungicide, a class of compounds known to be effective Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.

Part 1: Scientific Principles & Synthetic Strategy

The Target: Succinate Dehydrogenase (SDH) Inhibition

Succinate Dehydrogenase (SDH) is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi.[4] Its function is to oxidize succinate to fumarate, a key step in cellular respiration. SDHI fungicides act by blocking the ubiquinone-binding site of this enzyme, which interrupts the fungus's energy production and leads to cell death.[4][5] The pyrazole carboxamide scaffold has proven exceptionally effective for designing potent SDHIs, forming the basis of numerous commercial fungicides.[6][7]

The Core Building Block: 5-Hydrazinyl-2-(methylsulfonyl)pyridine

The selection of 5-Hydrazinyl-2-(methylsulfonyl)pyridine as the primary building block is a strategic choice driven by several key factors:

-

The Pyridine Scaffold: Provides a rigid, chemically stable core that is a privileged structure in agrochemistry.[1]

-

The Hydrazine Moiety (-NHNH₂): This functional group is the reactive handle for constructing the pyrazole ring through cyclocondensation reactions.[8]

-

The Methylsulfonyl Group (-SO₂CH₃): As a strong electron-withdrawing group, it influences the electronic properties of the pyridine ring and can play a crucial role in binding to the target enzyme active site or modulating the molecule's physicochemical properties for improved uptake and transport within the plant.

The Key Transformation: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic strategy is the Knorr pyrazole synthesis, a classic and highly reliable method for forming substituted pyrazole rings.[9] The reaction proceeds via a two-step mechanism:

-

Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of a 1,3-dicarbonyl compound (such as a β-keto ester) to form a hydrazone intermediate. This step is often catalyzed by a weak acid.[9]

-

Cyclization & Dehydration: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate that readily dehydrates to form the stable, aromatic pyrazole ring.

This reaction is highly efficient and offers excellent control over the substitution pattern of the resulting pyrazole, making it ideal for creating diverse libraries of potential agrochemicals.[10]

Overall Synthetic Workflow

The synthesis of a target pyrazole carboxamide fungicide from 5-Hydrazinyl-2-(methylsulfonyl)pyridine is logically structured in a three-stage process. This modular approach allows for optimization at each step and the introduction of diversity in the final stage to explore structure-activity relationships (SAR).

Caption: Overall workflow for the synthesis of the target fungicide.

Part 2: Detailed Experimental Protocols

Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

Protocol 1: Synthesis of Ethyl 1-(2-(methylsulfonyl)pyridin-5-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol details the core Knorr cyclocondensation reaction to form the pyrazole heterocyclic system.

Materials:

-

5-Hydrazinyl-2-(methylsulfonyl)pyridine (1.0 eq)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq)

-

Absolute Ethanol (approx. 5 mL per mmol of hydrazine)

-

Glacial Acetic Acid (catalytic, ~3-5 drops)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 5-Hydrazinyl-2-(methylsulfonyl)pyridine and absolute ethanol. Begin stirring to dissolve the solid.

-

Reagent Addition: Once dissolved, add ethyl 4,4,4-trifluoroacetoacetate to the flask, followed by the catalytic amount of glacial acetic acid. The acid serves to protonate the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[9]

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) until the starting hydrazine spot is no longer visible (typically 4-6 hours).

-

Workup & Isolation: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Slowly pour the concentrated reaction mixture into a beaker of cold water while stirring. The product should precipitate as a solid. d. Isolate the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual acetic acid and other water-soluble impurities.

-